molecular formula C28H26N2O4S B11402842 N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11402842
M. Wt: 486.6 g/mol
InChI Key: PDCBRNKBRVRDAA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves multiple steps. One common method starts with the preparation of the benzothiophene ring, followed by the introduction of the benzylcarbamoyl group. The chromene ring is then synthesized and attached to the benzothiophene ring. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can be compared with similar compounds such as:

Properties

Molecular Formula

C28H26N2O4S

Molecular Weight

486.6 g/mol

IUPAC Name

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C28H26N2O4S/c1-16-12-20-21(31)14-23(34-22(20)13-17(16)2)26(32)30-28-25(19-10-6-7-11-24(19)35-28)27(33)29-15-18-8-4-3-5-9-18/h3-5,8-9,12-14H,6-7,10-11,15H2,1-2H3,(H,29,33)(H,30,32)

InChI Key

PDCBRNKBRVRDAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CC=C5

Origin of Product

United States

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